molecular formula C10H18ClN3O3S B12198546 3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride

3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride

Cat. No.: B12198546
M. Wt: 295.79 g/mol
InChI Key: QGOLSYSBSXODEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include the use of continuous flow reactors for the cycloaddition reaction and automated systems for the subsequent steps to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H18ClN3O3S

Molecular Weight

295.79 g/mol

IUPAC Name

3,5-dimethyl-4-(4-methylpiperazin-1-yl)sulfonyl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C10H17N3O3S.ClH/c1-8-10(9(2)16-11-8)17(14,15)13-6-4-12(3)5-7-13;/h4-7H2,1-3H3;1H

InChI Key

QGOLSYSBSXODEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.